Methyl 6-fluoroisoquinoline-8-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroisoquinoline-8-carboxylate typically involves the fluorination of isoquinoline derivatives. One common method includes the reaction of 6-fluoroisoquinoline with methyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoroisoquinoline-8-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The isoquinoline ring can participate in electrophilic aromatic substitution reactions, although the presence of the fluorine atom may influence the reactivity and regioselectivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Electrophilic Substitution: Formation of halogenated or nitrated isoquinoline derivatives.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 6-fluoroisoquinoline-8-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-fluoroisoquinoline-8-carboxylate is primarily related to its ability to interact with biological targets through its fluorinated isoquinoline core. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of various molecular targets, including neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
6-Fluoroquinoline: Shares the fluorinated quinoline core but lacks the ester functionality.
8-Fluoroisoquinoline: Similar structure but without the methyl ester group.
Methyl 6-chloroisoquinoline-8-carboxylate: Similar ester functionality but with a chlorine atom instead of fluorine.
Uniqueness: Methyl 6-fluoroisoquinoline-8-carboxylate is unique due to the combination of the fluorine atom and the ester group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the ester group provides a site for further chemical modification .
Properties
IUPAC Name |
methyl 6-fluoroisoquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)9-5-8(12)4-7-2-3-13-6-10(7)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKHMAZZCLPADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NC=CC2=CC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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